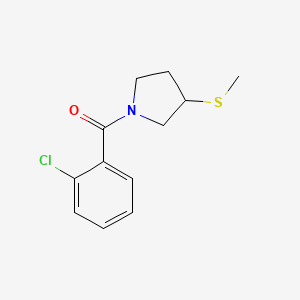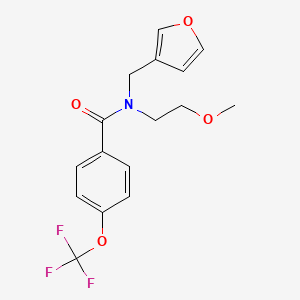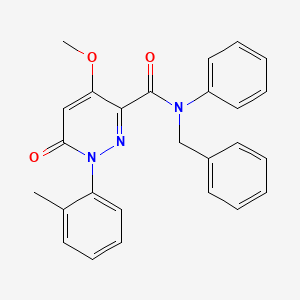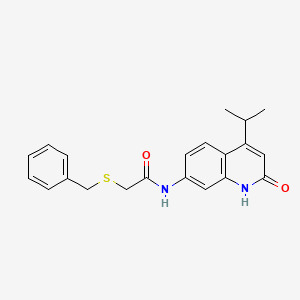
1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine is a synthetic organic compound that features a chlorophenyl group attached to a pyrrolidinyl methanone structure with a methylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine typically involves the reaction of 2-chlorobenzoyl chloride with 3-(methylthio)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 2-chlorobenzoyl chloride, 3-(methylthio)pyrrolidine, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, typically in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into molecular mechanisms and pathways.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chlorophenyl)(pyrrolidin-1-yl)methanone: Lacks the methylthio group, which may affect its reactivity and biological activity.
(3-Chlorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with the chlorine atom in a different position, potentially altering its properties.
(2-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)ethanone: Similar but with an ethanone group instead of methanone, which may influence its chemical behavior.
Uniqueness
The presence of the methylthio group in 1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity profiles. This makes it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(2-chlorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-16-9-6-7-14(8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGZLEXJTYJFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2728010.png)

![2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B2728012.png)
![N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2728013.png)

![8-(3-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2728015.png)
![6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B2728016.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/new.no-structure.jpg)
![7-[4-(1H-imidazol-1-yl)phenyl]-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2728022.png)
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2728025.png)
![Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate](/img/structure/B2728027.png)

